N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(5-((2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a thiadiazole-based carboxamide derivative. Its structure features:
- A 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2,4-dimethylphenyl)amino)-2-oxoethyl group.
- A biphenyl-4-carboxamide moiety attached to the thiadiazole ring.
This compound is hypothesized to exhibit biological activity due to its resemblance to other thiadiazole carboxamides with reported anticancer, antimicrobial, or enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S2/c1-16-8-13-21(17(2)14-16)26-22(30)15-32-25-29-28-24(33-25)27-23(31)20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDBKRWYJQRWJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Attachment of the Biphenyl Group: The biphenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Introduction of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine, such as 2,4-dimethylaniline, under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions might use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity, stability, or reactivity. Its applications might extend to fields like electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The thiadiazole ring and biphenyl group can facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Computational and Spectral Analysis
- IR Spectroscopy : The target compound’s expected C=O (1660–1680 cm⁻¹) and NH (3150–3300 cm⁻¹) stretches align with confirmed values for thiadiazole carboxamides .
- ChemGPS-NP Modeling : Tools like ChemGPS-NP (used in ) could predict the target’s position in chemical space relative to bedaquiline-like compounds, highlighting its unique physicochemical properties.
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound's structure features a thiadiazole ring and a biphenyl moiety, which are known to contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 440.53 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- Compounds containing the 1,3,4-thiadiazole nucleus have been shown to exhibit significant anticancer properties. They often target DNA synthesis and cell division pathways, which are critical in tumorigenesis. For instance, derivatives have been reported to inhibit RNA and DNA syntheses without affecting protein synthesis .
- A study indicated that certain thiadiazole derivatives demonstrated IC50 values as low as 0.28 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . This suggests a potent cytotoxic effect against various cancer types.
- Antimicrobial Activity :
- Other Pharmacological Activities :
Case Studies
- Cytotoxicity Studies :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
Q & A
Q. What are the critical steps and reaction conditions for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and thiol-alkylation. Key steps include:
- Coupling reactions : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between thiadiazole and biphenyl-carboxamide moieties .
- Thiol-alkylation : React thiol-containing intermediates with α-haloacetamide derivatives under basic conditions (e.g., K₂CO₃ in dry acetone) .
- Optimization : Control temperature (60–90°C), solvent polarity (DMF, acetone), and reaction time (3–6 hours) to minimize side products . Post-synthesis purification via recrystallization (ethanol/water) and characterization by ¹H/¹³C NMR and HPLC (>95% purity) are mandatory .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10–12 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and thiadiazole carbons .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.5) .
- IR spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
Q. How do the compound’s functional groups influence its stability under varying storage conditions?
- Thiadiazole and amide groups : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂) at −20°C .
- Biphenyl moiety : Photosensitive; protect from UV light using amber vials .
- Long-term stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis to assess decomposition pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to reduce side products during scale-up synthesis?
- Solvent screening : Test aprotic solvents (e.g., DMF vs. THF) to improve solubility of intermediates .
- Catalyst selection : Employ Pd-based catalysts for Suzuki couplings (biphenyl formation) to enhance yield .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression and adjust parameters in real-time .
- Example : In thiol-alkylation steps, replacing K₂CO₃ with DBU reduces side reactions, improving yield from 65% to 82% .
Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?
- Enzymatic assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values) .
- Molecular docking : Simulate interactions with target proteins (e.g., COX-2, tubulin) using AutoDock Vina to identify binding motifs .
- Mutagenesis studies : Replace key residues (e.g., Ser530 in COX-2) to validate binding specificity .
- Pathway analysis : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated cell lines .
Q. How can structure-activity relationship (SAR) studies enhance the compound’s bioactivity?
- Functional group substitutions :
- Replace 2,4-dimethylphenyl with 4-fluorophenyl to improve lipophilicity (logP from 3.2 to 2.8) and cellular uptake .
- Introduce methoxy groups on biphenyl to enhance π-π stacking with target proteins .
- Bioisosteric replacements : Substitute thiadiazole with oxadiazole to reduce toxicity while retaining activity .
- In vitro validation : Test analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays to rank potency .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Standardized protocols : Replicate assays under identical conditions (e.g., cell density, serum concentration) .
- Orthogonal validation : Confirm anti-proliferative activity via both MTT and clonogenic assays .
- Structural analogs : Compare data with derivatives (e.g., nitro vs. methoxy substitutions) to isolate substituent effects .
- Meta-analysis : Aggregate results from >5 independent studies to identify consensus EC₅₀ ranges (e.g., 1–10 μM for anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
